

A Technical Guide to the Historical Applications of Metrizoic Acid in Radiology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Metrizoic Acid

Cat. No.: B1260027

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metrizoic acid, a first-generation ionic iodinated contrast medium, was a cornerstone of radiological imaging for several decades, primarily in the 1960s and 1970s. This technical guide provides an in-depth review of its historical applications in urography and angiography, detailing its physicochemical properties, experimental protocols of the era, and a quantitative summary of its performance and adverse effects. Due to its high osmolality, **Metrizoic acid** has been largely superseded by lower-osmolar and non-ionic contrast agents, but an understanding of its characteristics and historical use provides valuable context for the development and evaluation of modern contrast media.

Introduction

Metrizoic acid, a tri-iodinated benzoic acid derivative, was widely used as a contrast agent for X-ray examinations. Its high atomic number iodine atoms effectively attenuated X-rays, providing excellent opacification of blood vessels and the urinary tract.^[1] However, as an ionic monomer, it dissociated in solution, leading to high osmolality and a greater incidence of adverse reactions compared to modern agents.^[2] This guide revisits the technical aspects of its use, offering a retrospective look at the methodologies and data from its time in clinical practice.

Physicochemical Properties

Metrizoic acid was typically formulated as a salt, most commonly sodium or meglumine metrizoate, or a mixture thereof, under trade names such as Isopaque.[3] The key physicochemical properties that influenced its application and side-effect profile are summarized below.

Property	Value	Significance in Radiological Applications
Iodine Content	370 - 440 mg/mL	Determined the degree of X-ray attenuation and image contrast.
Osmolality	~2100 mOsm/kg	The high osmolality was responsible for a range of physiological effects, including pain on injection, hemodynamic changes, and a higher rate of hypersensitivity-like reactions.
Viscosity (at 37°C)	3.4 cP	Influenced the ease of injection and the flow dynamics within blood vessels.
Molecular Formula	<chem>C12H11I3N2O4</chem>	The structure of the molecule, with its three iodine atoms, was the basis of its radiopaque properties.
Molecular Weight	627.94 g/mol	Relevant for understanding its pharmacokinetic properties.

Historical Applications and Experimental Protocols

Metrizoic acid was a versatile contrast agent, but its primary applications were in intravenous urography and various forms of angiography.

Intravenous Urography (IVU)

Intravenous urography was a common procedure to visualize the kidneys, ureters, and bladder.

- Patient Preparation:

- Patients were typically required to be well-hydrated to minimize the risk of nephrotoxicity, though in some cases, fluid restriction was employed to increase urine concentration and improve image quality.
- A preliminary plain radiograph of the abdomen (KUB) was taken to visualize calcifications and to serve as a baseline.

- Contrast Administration:

- Dosage: Dosages varied, with typical ranges being 200-350 mg of iodine per kg of body weight for standard urography.^[4] In specific situations, such as in patients with renal failure, high-dose urography with up to 500 mg of iodine per kg of body weight was performed.^[1]
- Injection: The contrast medium was administered intravenously, typically as a rapid bolus injection.

- Radiographic Imaging Sequence:

- A series of radiographs were taken at specific time intervals to capture the different phases of renal excretion. A common sequence included:
 - 1-minute post-injection: To visualize the nephrographic phase (opacification of the renal parenchyma).
 - 5-minutes post-injection: To visualize the pelvicalyceal systems.
 - 10-15 minutes post-injection: To visualize the ureters.
 - Post-micturition film: To assess bladder emptying.

[Click to download full resolution via product page](#)

Fig. 1: Generalized workflow for intravenous urography with **Metrizoic acid**.

Angiography

Metrizoic acid was extensively used for various angiographic procedures to visualize arteries and veins.

- Patient Preparation:
 - Similar to urography, patient history, especially regarding allergies and renal function, was crucial.
 - Local anesthesia was administered at the site of arterial or venous access.
- Catheterization and Contrast Administration:
 - The Seldinger technique was commonly employed to introduce a catheter into the vascular system.
 - The catheter was advanced to the vessel of interest under fluoroscopic guidance.
 - Dosage and Injection Rate: The volume and injection rate of the contrast medium were dependent on the specific vessel being imaged. For example, in abdominal angiography with Isopaque B (a **Metrizoic acid** formulation), a maximum dose of 120 mL of a 60% solution was reported, with a maximum dose per kilogram of 1.8 mL/kg. The injection was often performed using a pressure injector to achieve a rapid and uniform bolus.
- Radiographic Imaging:

- A rapid sequence of radiographs (serial filming) was acquired to capture the arterial, capillary, and venous phases of contrast passage.

[Click to download full resolution via product page](#)

Fig. 2: A simplified workflow for a typical angiographic procedure using **Metrizoic acid**.

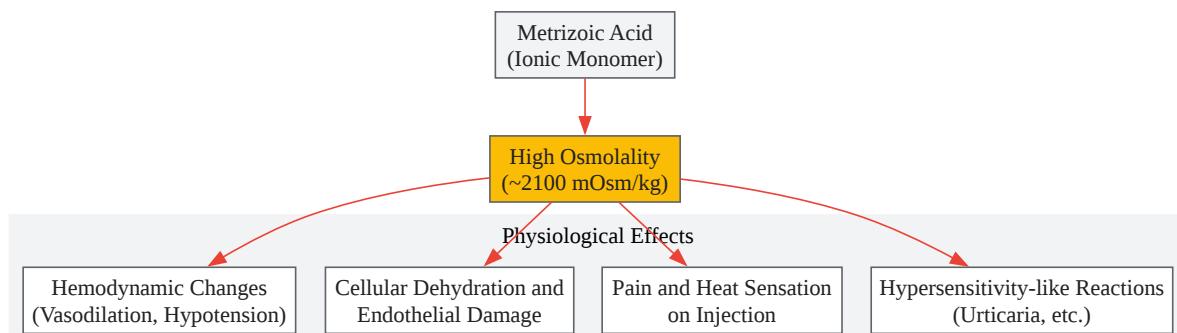
Quantitative Data Summary

The following tables summarize quantitative data from historical studies involving **Metrizoic acid**.

Table 1: Dosages of Metrizoic Acid in Radiological Procedures

Procedure	Dosage Range	Study Population/Notes
Standard Intravenous Urography	200 - 350 mg Iodine/kg body weight	General adult population.
High-Dose Intravenous Urography	500 mg Iodine/kg body weight	Patients with stable, impaired renal function.
Angiocardiography/Abdominal Angiography	Up to 1.8 mL/kg body weight (of a 60% solution)	Maximum dose reported in a series of examinations.

Table 2: Adverse Reactions to Ionic vs. Non-ionic Contrast Media


Reaction Severity	Incidence with Ionic Media (e.g., Metrizoic Acid)	Incidence with Non-ionic Media
Mild (e.g., nausea, mild urticaria)	15%	3%
Moderate (e.g., severe vomiting, extensive urticaria)	1-2%	0.2-0.4%
Severe (e.g., pulmonary edema, cardiac arrest)	0.20%	0.04%
Death	1 in 170,000	1 in 170,000

Data adapted from a comparative overview of contrast media types.

In a study involving urography in 32 children, mild to moderate adverse reactions were observed in all 15 patients who received metrizoate, compared to only 4 out of 17 who received the non-ionic agent iohexol.

Logical Relationships in Adverse Reactions

The high osmolality of **Metrizoic acid** was a key driver of its adverse effect profile. The following diagram illustrates the logical relationship between its physicochemical properties and the resulting physiological responses.

[Click to download full resolution via product page](#)

Fig. 3: Relationship between the properties of **Metrizoic acid** and its adverse effects.

Conclusion

Metrizoic acid was an effective and widely used contrast agent that played a significant role in the advancement of diagnostic radiology. However, its inherent high osmolality led to a less favorable side-effect profile compared to modern agents. The historical data and protocols associated with **Metrizoic acid** provide a valuable benchmark for appreciating the evolution of contrast media and underscore the importance of osmolality as a key parameter in the design and selection of safer and better-tolerated agents for radiological procedures. This guide serves as a technical resource for researchers and professionals in understanding the foundational contrast agents that paved the way for the advanced imaging practices of today.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. High dose urography in patients with renal failure. A double blind investigation of iohexol and metrizoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jcpres.com [jcpres.com]
- 3. Angiogram: Purpose and Side Effects [verywellhealth.com]
- 4. Comparison of iohexol with metrizoate in urography. A single blind parallel investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Historical Applications of Metrizoic Acid in Radiology]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1260027#historical-applications-of-metrizoic-acid-in-radiology>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com